REACTION_CXSMILES
|
C[NH:2]C.[C:4](Cl)(=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[C:4]([NH2:2])(=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
135.03 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 10 to 15° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the upper organic layer is separated from lower aqueous layer and 29.80 g of Sodium Chloride (20% solution)
|
Type
|
ADDITION
|
Details
|
is added to the organic layer
|
Type
|
WASH
|
Details
|
This organic layer is washed
|
Type
|
ADDITION
|
Details
|
9.94 g of Sodium Sulphate is added to the organic layer
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |